molecular formula C15H17N7O2 B11147797 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide

Cat. No.: B11147797
M. Wt: 327.34 g/mol
InChI Key: OJDKBMRUTSCXSA-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide is a complex organic compound that features both benzotriazine and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide typically involves multiple steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation. This often involves the reaction of a hexanoic acid derivative with an amine group on the benzotriazine core.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzotriazine moiety can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction of the benzotriazine ring can lead to the formation of dihydrobenzotriazine derivatives.

    Substitution: Both the benzotriazine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzotriazine derivatives.

    Substitution: Various substituted benzotriazine and triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. The presence of both benzotriazine and triazole rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the benzotriazine ring could provide additional biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzotriazine ring could act as a pharmacophore, binding to specific sites on proteins, while the triazole ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one, which share the benzotriazine core.

    Triazole Derivatives: Compounds like 1,2,4-triazole, which share the triazole ring.

Uniqueness

What sets 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide apart is the combination of both benzotriazine and triazole rings in a single molecule. This dual functionality can provide unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N7O2

Molecular Weight

327.34 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,2,4-triazol-4-yl)hexanamide

InChI

InChI=1S/C15H17N7O2/c23-14(19-21-10-16-17-11-21)8-2-1-5-9-22-15(24)12-6-3-4-7-13(12)18-20-22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,19,23)

InChI Key

OJDKBMRUTSCXSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NN3C=NN=C3

Origin of Product

United States

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